Lumefantrine, also known as benflumetol, is a synthetic aryl amino alcohol classified as an antimalarial drug. It is a crucial component of the artemisinin-based combination therapy (ACT), specifically artemether-lumefantrine, recognized by the World Health Organization for the treatment of uncomplicated falciparum malaria. [, , ] Lumefantrine's primary role in scientific research centers around its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Physical and Chemical Properties Analysis
Lumefantrine is a highly lipophilic compound with poor aqueous solubility. [, , ] Its low water solubility presents a challenge for formulation and administration, leading to variable and low bioavailability. [, ] To overcome this limitation, lumefantrine is often administered with fatty foods, which enhance its absorption. [, ] Various formulations have been explored to improve lumefantrine's solubility and bioavailability, including lipid-based formulations (LBFs), ionic liquid forms, nanoliposomes, and nanocochleates. [, , , ] These formulations aim to increase drug loading, enhance aqueous solubility, and promote sustained release, ultimately leading to improved therapeutic efficacy. [, , , ]
Applications
Lumefantrine's scientific applications predominantly revolve around its use in malaria research, particularly its role as a key component of ACT. [, , ] Research highlights its effectiveness in treating uncomplicated falciparum malaria, especially in combination with artemether. [, , ]
Evaluating the pharmacokinetics of lumefantrine in various populations: Studies have investigated lumefantrine's pharmacokinetic properties in children, adults, pregnant women, and individuals coinfected with HIV. [, , , , , ] This research aims to optimize dosing regimens and ensure adequate drug exposure in different patient populations.
Investigating the impact of drug-drug interactions on lumefantrine disposition: Several studies have assessed the potential for interactions between lumefantrine and commonly used antiretroviral therapies or antibiotics. [, , , , ] These interactions can alter lumefantrine's pharmacokinetic properties, leading to subtherapeutic drug levels and increasing the risk of treatment failure.
Developing novel formulations to improve lumefantrine's solubility and bioavailability: Researchers have explored various strategies to enhance lumefantrine's delivery, including lipid-based formulations, ionic liquids, nanoliposomes, and nanocochleates. [, , , ] These innovative formulations aim to overcome lumefantrine's inherent limitations and improve its therapeutic efficacy.
Understanding the role of genetic polymorphisms in lumefantrine sensitivity: Studies have investigated the impact of genetic variations in drug-metabolizing enzymes on lumefantrine's pharmacokinetics and the potential for interindividual variability in treatment response.
Related Compounds
Artemether
Relevance: Artemether is frequently co-formulated with lumefantrine in artemisinin-based combination therapies (ACTs) such as Coartem® [, , , , , , ]. The rationale for this combination lies in their complementary pharmacokinetic profiles, with artemether providing rapid initial parasite reduction and lumefantrine offering sustained parasite clearance.
Dihydroartemisinin
Compound Description: Dihydroartemisinin (DHA) is the primary active metabolite of both artemether and artesunate, exhibiting potent antimalarial activity [, , , ]. It acts rapidly against the asexual blood stages of Plasmodium parasites, contributing to the quick resolution of malaria symptoms.
Relevance: Like artemether, dihydroartemisinin's presence in this list highlights its importance in ACTs, frequently partnered with lumefantrine for comprehensive malaria treatment [, , , ].
Desbutyl-lumefantrine (DBB)
Compound Description: Desbutyl-lumefantrine (DBB) is the primary metabolite of lumefantrine, formed through metabolic processes in the liver []. While less potent than lumefantrine itself, DBB still exhibits antimalarial activity and contributes to the overall therapeutic effect of lumefantrine.
Relevance: The presence of desbutyl-lumefantrine underscores the importance of understanding the metabolic fate of lumefantrine in the body []. Its activity against malaria parasites suggests it plays a role in the long-term effectiveness of lumefantrine.
Amodiaquine
Compound Description: Amodiaquine is a 4-aminoquinoline antimalarial drug with a good safety profile [, , , ].
Relevance: While not structurally similar to lumefantrine, amodiaquine is often used in combination with artesunate as an alternative treatment option for uncomplicated malaria [, , , ]. The efficacy and safety profile of amodiaquine-containing combinations are often compared to artemether-lumefantrine.
Artesunate
Compound Description: Artesunate is a water-soluble artemisinin derivative with potent antimalarial properties [, , , ]. It is often used in combination therapies, particularly for severe malaria.
Relevance: Similar to artemether, artesunate is another artemisinin derivative commonly used in ACTs. While not directly combined with lumefantrine, artesunate-based combinations are frequently studied alongside artemether-lumefantrine to compare their efficacies and potential for drug resistance development [, , , ].
Chloroquine
Compound Description: Chloroquine is a 4-aminoquinoline antimalarial drug that was once widely used but now faces widespread resistance, especially in Plasmodium falciparum [, , , ].
Relevance: Although chemically distinct from lumefantrine, chloroquine's inclusion is relevant due to its historical significance in malaria treatment and the emergence of resistance [, , , ]. The success of lumefantrine-containing combinations, especially in areas with chloroquine resistance, makes it an important comparator drug.
Halofantrine
Compound Description: Halofantrine is an antimalarial drug that has been associated with cardiotoxicity, limiting its use [, ].
Relevance: Although halofantrine shares structural similarities with lumefantrine, it is not as widely used due to safety concerns [, ]. Researchers often investigate if lumefantrine possesses similar cardiotoxic properties, making halofantrine a relevant comparator.
Mefloquine
Compound Description: Mefloquine is a schizonticidal antimalarial drug commonly used in combination therapies [, ]. It is effective against a wide range of malaria parasites but is known to have some neuropsychiatric side effects.
Relevance: The comparison between mefloquine-artesunate and artemether-lumefantrine highlights the evaluation of different artemisinin-based combination therapies for their efficacy, safety, and pharmacokinetic properties [, ].
Piperaquine
Compound Description: Piperaquine is a bisquinoline antimalarial drug often combined with dihydroartemisinin for the treatment of uncomplicated malaria [].
Relevance: The emergence of potential resistance to both lumefantrine and piperaquine underscores the importance of surveillance and understanding the factors contributing to drug resistance development [].
Primaquine
Compound Description: Primaquine is an antimalarial drug that is particularly effective against the liver stage of the parasite life cycle, making it useful for preventing relapses [, ].
Relevance: While primaquine and lumefantrine have different mechanisms of action, their combined use in some studies highlights efforts to enhance malaria control strategies [, ]. Primaquine's ability to target the liver stage, combined with the effectiveness of artemether-lumefantrine against blood-stage parasites, represents a comprehensive approach to malaria treatment and transmission reduction.
Pyronaridine
Compound Description: Pyronaridine is an antimalarial drug that, when combined with artesunate, demonstrates efficacy in treating uncomplicated falciparum malaria [].
Relevance: The comparison of pyronaridine-artesunate to artemether-lumefantrine highlights the ongoing search for new and effective antimalarial combinations, especially given the threat of emerging resistance to existing drugs like artemether-lumefantrine [].
Quinine
Compound Description: Quinine is an older antimalarial drug that is still used in some cases, particularly for severe malaria or when other treatments are not effective [, , , ].
Relevance: While quinine and lumefantrine are chemically distinct, their use in malaria treatment makes quinine a point of reference in some of the studies [, , , ].
Sulfadoxine-Pyrimethamine (SP)
Compound Description: Sulfadoxine-pyrimethamine (SP) is a combination antimalarial drug that was once widely used but is now facing resistance in many areas [, , , ].
Relevance: While not directly related in structure or mechanism to lumefantrine, SP is mentioned as a treatment option in several studies, often in the context of changing treatment policies and the emergence of drug resistance [, , , ].
Tafenoquine
Compound Description: Tafenoquine is a long-acting antimalarial drug that, like primaquine, is effective against the liver stage of Plasmodium parasites [].
Relevance: The inclusion of tafenoquine in a study alongside artemether-lumefantrine points to research efforts exploring the use of combination therapies to target different stages of the malaria parasite life cycle, aiming to block transmission more effectively [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Broad spectrum antibiotic agent. Shows antibacterial effects against both Gram-negative and Gram-positive bacteria. Induces bacterial cell wall lysis. Interferes with biosynthesis of the bacterial cell wall. Antibiotic. Glycopeptide synthesis inhibitor. Antibacterial, antifungal and anticoccidial. Cytotoxic. Lysolipin I is a bioactive chemical.
LysoFP-NH2 is the fluorescent form of the lysosomal turn-on fluorescent probe for carbon monoxide (CO) lysoFP-NO2. LysoFP-NH2 is formed when lysoFP-NO2 reacts with CO. It displays excitation/emission maxima of 440/528 nm, respectively.
Lysinoalanine, also known as LAL, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Lysinoalanine is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, lysinoalanine is primarily located in the cytoplasm. N(6)-(2-Amino-2-carboxyethyl)-L-lysine. An unusual amino acid, not a dipeptide, which has been found in proteins of cooked foods. It is formed in food that is heated or treated with alkali. Has been implicated in nephrocytomegalia in rats.
D-lysopine dizwitterion is a D-alpha-amino acid zwitterion that is D-lysopine arising from transfer of two protons from the carboxy to the amino groups; the major species at pH 7.3. It is a tautomer of a D-lysopine.
Lpa(18:1(9Z)/0:0), also known as mopa or lpa(18:1), belongs to the class of organic compounds known as 1-acylglycerol-3-phosphates. These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at O-1 position. Lpa(18:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lpa(18:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, lpa(18:1(9Z)/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. Lpa(18:1(9Z)/0:0) exists in all eukaryotes, ranging from yeast to humans. Lpa(18:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate through its interaction with the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Finally, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, lpa(18:1(9Z)/0:0) is involved in cardiolipin biosynthesis CL(18:1(9Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and cardiolipin biosynthesis CL(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(11Z)) pathway. Lpa(18:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:2(9Z, 12Z)) pathway.